![molecular formula C27H21N7 B8244160 Tris(4-(1H-pyrazol-4-yl)phenyl)amine](/img/structure/B8244160.png)
Tris(4-(1H-pyrazol-4-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(1H-pyrazol-4-yl)phenyl)amine: is an organic compound with the molecular formula C27H21N7 . It is characterized by the presence of three 4-(1H-pyrazol-4-yl)phenyl groups attached to a central amine nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(1H-pyrazol-4-yl)phenyl)amine typically involves the Ullmann coupling reaction. This method includes the reaction of N-(4-bromophenyl)-N-(1,3-diphenyl-1H-pyrazol-4-yl)methyleneamine with tris(4-bromophenyl)amine in the presence of a copper catalyst, potassium hydroxide, and 1,10-phenanthroline in anhydrous dimethylformamide (DMF). The reaction mixture is heated at 130°C for 18 hours, followed by purification through chromatography .
Industrial Production Methods: the Ullmann coupling reaction remains a viable method for large-scale synthesis, given its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Tris(4-(1H-pyrazol-4-yl)phenyl)amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Tris(4-(1H-pyrazol-4-yl)phenyl)amine has shown promise as a potential therapeutic agent against various types of cancer. Research indicates that compounds with similar pyrazole structures exhibit significant inhibition of protein tyrosine kinases, which are crucial in cancer cell proliferation. For instance, derivatives of pyrazole have been reported to slow down tumor growth and prevent metastasis in cancers such as non-small cell lung cancer and breast cancer .
Case Study:
A study evaluating the structure-activity relationship of pyrazole derivatives demonstrated that modifications to the pyrazole moiety can enhance anticancer efficacy. The compound's ability to inhibit epidermal growth factor receptor (EGF-R) activity was particularly noted, suggesting its potential in combination therapies for solid tumors .
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis. These complexes have applications in various chemical reactions, including C-C coupling reactions and oxidation processes .
Data Table: Catalytic Applications of Pyrazole Complexes
Reaction Type | Catalyst Type | Reference |
---|---|---|
C-C Coupling | Palladium-Pyrazole Complexes | |
Oxidation Reactions | Copper-Pyrazole Complexes | |
Hydrogenation | Rhodium-Pyrazole Complexes |
Supramolecular Chemistry
The compound's ability to form supramolecular structures has been explored in materials science. This compound can participate in the formation of microporous materials and coordination polymers, which are relevant for gas storage and separation applications .
Case Study:
Research on the synthesis of poly(pyrazolyl)phenyl-methane ligands demonstrated their utility in creating porous frameworks that can selectively adsorb gases such as CO2 and H2, highlighting their potential for environmental applications .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activities against various pathogens. The structural diversity provided by the pyrazole ring contributes to its effectiveness as an antimicrobial agent .
Data Table: Biological Activities of Pyrazole Derivatives
Mechanism of Action
The mechanism by which Tris(4-(1H-pyrazol-4-yl)phenyl)amine exerts its effects involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. This coordination can influence the electronic properties of the metal centers, making the compound useful in applications such as catalysis and materials science .
Comparison with Similar Compounds
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Similar in structure but contains triazole rings instead of pyrazole rings.
Tris(4-(1H-imidazol-4-yl)phenyl)amine: Contains imidazole rings, offering different electronic properties.
Uniqueness: Tris(4-(1H-pyrazol-4-yl)phenyl)amine is unique due to its specific pyrazole-based structure, which provides distinct electronic and coordination properties compared to its triazole and imidazole analogs .
Biological Activity
Tris(4-(1H-pyrazol-4-yl)phenyl)amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and specific case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound is characterized by a tris(arylamine) structure where three 4-(1H-pyrazol-4-yl)phenyl groups are attached to a central nitrogen atom. This configuration is significant for its interaction with biological targets, particularly in modulating receptor activities.
Anticancer Properties
This compound has shown promising anticancer activity. A study indicated that compounds with similar pyrazole moieties exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through caspase activation pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | TBD | Apoptosis via caspase activation |
Analog 1 | MDA-MB-231 | TBD | Inhibition of cell proliferation |
Enzyme Inhibition
Research has demonstrated that related pyrazole derivatives can act as inhibitors of specific kinases, such as casein kinase 1 (CK1). These findings suggest that this compound may also possess kinase inhibitory properties, which could be exploited for therapeutic applications in diseases where CK1 is implicated .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Studies have shown that variations in the pyrazole ring and the phenyl substituents can significantly alter binding affinity and efficacy at target receptors. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's potency .
Case Study 1: Antitumor Activity
In a comparative study, this compound was found to exhibit superior activity against pancreatic ductal adenocarcinoma (PANC-1) cells compared to its analogs. The study utilized an MTT assay to measure cell viability, revealing a significant reduction in cell proliferation at low micromolar concentrations .
Case Study 2: Receptor Modulation
Another investigation focused on the compound's role as a positive allosteric modulator at muscarinic acetylcholine receptors (mAChRs). The results indicated that this compound enhances acetylcholine binding and signaling through allosteric mechanisms, which could have implications for treating cognitive disorders .
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)-N,N-bis[4-(1H-pyrazol-4-yl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N7/c1-7-25(8-2-19(1)22-13-28-29-14-22)34(26-9-3-20(4-10-26)23-15-30-31-16-23)27-11-5-21(6-12-27)24-17-32-33-18-24/h1-18H,(H,28,29)(H,30,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXFMPUBRNIMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)N(C3=CC=C(C=C3)C4=CNN=C4)C5=CC=C(C=C5)C6=CNN=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.